PPIase-Parvulin Inhibitor

Description

Propriétés

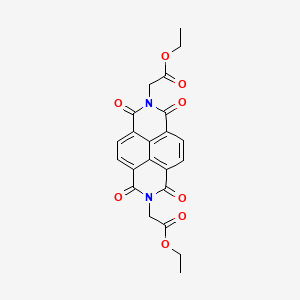

IUPAC Name |

ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQGFNIIHNGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349244 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64005-90-9 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery of Novel Parvulin Inhibitors Through Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of novel inhibitors targeting the Parvulin family of peptidyl-prolyl isomerases (PPIases), with a primary focus on Pin1 and a discussion of the emerging interest in Par14/PIN4. Parvulins, particularly Pin1, are implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention. This document outlines the core methodologies for inhibitor screening, presents quantitative data for known inhibitors, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction to Parvulins as Drug Targets

Parvulins are a family of enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding and a crucial mechanism for regulating protein function. The human Parvulin family includes Pin1, Par14 (also known as PIN4), and its splice variant Par17.

-

Pin1: The most extensively studied Parvulin, Pin1, specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This action modulates the conformation and function of a multitude of proteins involved in cell cycle progression, apoptosis, and signal transduction. Pin1 is overexpressed in many human cancers and plays a critical role in the stabilization of oncoproteins and the inactivation of tumor suppressors, making it a prime target for anti-cancer drug development.

-

Par14/PIN4 and Par17: Less is known about Par14 and its isoform Par17. However, emerging research indicates their involvement in cellular processes such as ribosome biogenesis and cell proliferation. Notably, Par14 has been identified as a critical regulator of androgen receptor (AR) transcriptional activity and is essential for prostate cancer cell growth, suggesting its potential as a therapeutic target in this malignancy.[1][2][3][4] To date, the discovery of specific inhibitors for Par14 and Par17 is still in its early stages.

Screening Methodologies for Parvulin Inhibitors

The identification of novel Parvulin inhibitors relies on a variety of screening techniques, ranging from high-throughput biochemical assays to cell-based functional screens. The following sections detail the experimental protocols for the most common and effective methods.

Chymotrypsin-Coupled PPIase Assay

This is a classic and widely used spectrophotometric assay to measure the PPIase activity of Parvulins, particularly Pin1. The assay relies on the conformational-specific cleavage of a substrate peptide by chymotrypsin.

Principle: The substrate peptide, typically Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or a phosphorylated version for Pin1 (e.g., Suc-Ala-Glu-Pro-Phe-pNA), exists in a mixture of cis and trans isomers. Chymotrypsin can only cleave the peptide bond following Phenylalanine when the preceding Alanine-Proline bond is in the trans conformation, releasing the chromophore p-nitroanilide (pNA). The rate of pNA release, monitored by the increase in absorbance at 390 nm, is proportional to the rate of the Pin1-catalyzed cis-to-trans isomerization.

Experimental Protocol:

-

Reagents:

-

Assay Buffer: 35 mM HEPES, pH 7.8.

-

Pin1 Enzyme: Recombinant human Pin1 (e.g., 50 nM final concentration).

-

Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Ac-AEPF-pNA) dissolved in LiCl/trifluoroethanol to enrich the cis isomer (e.g., 50 µM final concentration).

-

Chymotrypsin: (e.g., 0.5 mg/mL final concentration).

-

Test Compound: Dissolved in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and Pin1 enzyme in a 96-well plate.

-

Add the test compound at various concentrations (or DMSO for control) to the wells and pre-incubate with the enzyme for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding the substrate and chymotrypsin to the wells.

-

Immediately begin monitoring the change in absorbance at 390 nm over time using a microplate reader.

-

The rate of the reaction is determined from the linear phase of the absorbance curve.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a powerful high-throughput screening method to identify compounds that disrupt the interaction between a Parvulin and its substrate or a known ligand.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled probe (tracer). When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. When the tracer binds to a larger molecule, such as a Parvulin protein, its tumbling is slowed, and it emits more polarized light. In a competition assay format, an inhibitor will compete with the fluorescent probe for binding to the Parvulin, leading to a decrease in fluorescence polarization.

Experimental Protocol:

-

Reagents:

-

Binding Buffer: e.g., 100 mM Tris pH 7.5, 100 mM NaCl, 10 mM DTT, and 0.01% Triton X-100.

-

Parvulin Protein: Recombinant human Pin1 (e.g., 100 nM final concentration).

-

Fluorescent Probe: A fluorescently labeled peptide that binds to the Parvulin's active site (e.g., 10 nM of a fluorescein-labeled phosphopeptide).

-

Test Compound: Dissolved in DMSO.

-

-

Procedure:

-

In a black, low-binding 384-well plate, add the Binding Buffer.

-

Add the test compound at various concentrations (or DMSO for control).

-

Add the Parvulin protein to all wells except for the "no protein" control.

-

Add the fluorescent probe to all wells.

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

-

Calculate the percentage of inhibition based on the decrease in polarization and determine the IC50 value.

-

Yeast-Based High-Throughput Screening

Yeast-based assays provide a cellular context for inhibitor screening and can identify compounds that are cell-permeable and not generally cytotoxic.

Principle: These assays often utilize a yeast strain with a conditional mutation in the yeast ortholog of a human Parvulin (e.g., ess1 for Pin1). This mutant strain may exhibit a growth defect under specific conditions (e.g., at a restrictive temperature). The assay screens for compounds that either rescue or exacerbate this growth phenotype, indicating a potential interaction with the Parvulin pathway.

Experimental Workflow:

-

Strain and Compound Preparation:

-

Use a yeast strain with a temperature-sensitive mutation in the Parvulin ortholog.

-

Prepare a library of test compounds in a multi-well plate format.

-

-

Screening:

-

Inoculate the mutant yeast strain into a liquid medium.

-

Dispense the yeast culture into the multi-well plates containing the test compounds.

-

Incubate the plates at the permissive and restrictive temperatures.

-

After a defined incubation period (e.g., 24-48 hours), measure the optical density (OD) of each well to assess yeast growth.

-

-

Hit Identification:

-

Identify compounds that selectively inhibit or promote the growth of the mutant strain at the restrictive temperature compared to the wild-type strain or the mutant at the permissive temperature.

-

Quantitative Data of Known Parvulin Inhibitors

The following table summarizes the quantitative data for a selection of known Pin1 inhibitors. The discovery of potent and selective inhibitors for Par14 and Par17 is an active area of research, and as of now, there is a limited number of such compounds reported in the public domain.

| Inhibitor | Target | Assay Type | IC50 | Ki | Kd | Reference |

| Juglone | Pin1 | PPIase Assay | ~10 µM | - | - | [5] |

| PiB (piceatannol) | Pin1 | PPIase Assay | ~5 µM | - | - | [5] |

| ATRA (All-trans retinoic acid) | Pin1 | PPIase Assay | ~2.5 µM | - | - | [5] |

| KPT-6566 | Pin1 | PPIase Assay | 625 nM | - | - | [3] |

| HWH8-33 | Pin1 | PPIase Assay | 4.2 µM | - | - | [2][6] |

| HWH8-36 | Pin1 | PPIase Assay | 5.8 µM | - | - | [2][6] |

| BJP-06-005-3 | Pin1 | PPIase Assay | - | 48 nM | - | [7][8] |

| Compound 158H9 | Pin1 | DELFIA | 21.5 nM | - | - | [9] |

| Compound 164A10 | Pin1 | DELFIA | 6.8 nM | - | - | [9] |

| Peptide 5k | Pin1 | Direct Binding | - | - | 0.08 µM | [10] |

| Peptide 5k | Pin4 | Direct Binding | - | - | 0.98 µM | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language to illustrate key Parvulin-related signaling pathways and a typical high-throughput screening workflow.

Caption: Pin1 Oncogenic Signaling Pathway.

Caption: Par14 and Androgen Receptor Signaling.

Caption: High-Throughput Screening Workflow.

Conclusion and Future Directions

The discovery of small molecule inhibitors of Parvulins, particularly Pin1, holds significant promise for the development of novel therapeutics, especially in the context of cancer. The screening methodologies outlined in this guide provide a robust framework for the identification and characterization of such inhibitors. While significant progress has been made in targeting Pin1, the exploration of Par14 and Par17 as therapeutic targets is an emerging field with considerable potential. Future efforts should focus on the development of more potent and selective inhibitors for all Parvulin family members, as well as a deeper understanding of their roles in various disease states. The integration of computational methods, such as virtual screening, with experimental high-throughput screening will undoubtedly accelerate the discovery of the next generation of Parvulin-targeted drugs.

References

- 1. PARP14 inhibitor 2 | CymitQuimica [cymitquimica.com]

- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 3. Par14 interacts with the androgen receptor, augmenting both its transcriptional activity and prostate cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Par14 interacts with the androgen receptor, augmenting both its transcriptional activity and prostate cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]

The Synthesis of Selective PPIase-Parvulin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases) represents a compelling class of therapeutic targets implicated in a range of human diseases, from cancer to neurodegenerative disorders like Alzheimer's disease.[1][2] These enzymes, particularly Pin1, Par14, and Par17, catalyze the cis/trans isomerization of proline residues in substrate proteins, a critical step in protein folding and cellular signaling.[3][4] Their overexpression in many cancers and dysregulation in neurodegenerative diseases has spurred significant interest in the development of selective inhibitors.[2] This guide provides an in-depth overview of the synthesis of selective Parvulin inhibitors, detailing experimental protocols, summarizing quantitative data, and visualizing key cellular pathways and inhibitor classifications.

Quantitative Data on Parvulin Inhibitors

The development of potent and selective Parvulin inhibitors is an active area of research. A variety of compounds, ranging from natural products to synthetic small molecules and peptides, have been investigated. The following tables summarize the inhibitory activities of selected compounds against Pin1 and other Parvulin family members.

| Inhibitor Class | Compound | Target(s) | IC50 | Ki | Citation(s) |

| Natural Product | Juglone | Pin1, Parvulins | ~7 µM (in vitro transcription inhibition) | - | [5] |

| Covalent Small Molecule | KPT-6566 | Pin1 | 640 nM | 625.2 nM | [6][7][8] |

| Covalent Small Molecule | Sulfopin | Pin1 | - | 17 nM (apparent Ki) | [9] |

| Thiazole Derivative | Compound 10b | Pin1 | 5.38 µM | - | [10] |

| Peptide-Based | VS1 | Pin1 | 6.4 µM | - | [11][12] |

| Peptide-Based | VS2 | Pin1 | 29.3 µM | - | [11][12] |

| Reference Compound | All-trans retinoic acid (ATRA) | Pin1 | 33.2 µM | - | [11] |

| Dual Inhibitor | PPIase-Parvulin inhibitor (compound B) | Pin1, Par14 | 1.5 µM (Pin1), 1.0 µM (Par14) | - | [6] |

Experimental Protocols

The discovery and characterization of Parvulin inhibitors rely on a suite of robust biochemical and biophysical assays. Below are detailed protocols for key experiments.

Chymotrypsin-Coupled PPIase Activity Assay

This assay continuously monitors the cis-to-trans isomerization of a synthetic peptide substrate by coupling the reaction to chymotrypsin-mediated cleavage.

Materials:

-

Recombinant human Pin1

-

Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide

-

α-Chymotrypsin

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 390 nm

Protocol:

-

Prepare a stock solution of the substrate in a suitable solvent.

-

Prepare a stock solution of α-chymotrypsin in assay buffer.

-

In a 96-well plate, add 50 µL of α-chymotrypsin solution (e.g., 5 mg/mL) to 290 µL of assay buffer.

-

Add varying concentrations of the test compound (e.g., 0-50 µg/mL) to the wells containing the chymotrypsin solution.[13]

-

Pre-incubate the plate at 4°C for 30 minutes.[13]

-

To initiate the reaction, add 10 µL of the substrate solution (e.g., 1 mg/mL) to each well.

-

Immediately place the plate in the microplate reader and monitor the increase in absorbance at 390 nm over time at a constant temperature (e.g., 10°C).[14]

-

The rate of the reaction is proportional to the PPIase activity.

-

Calculate the IC50 values by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for Inhibitor Binding

FP assays are used to measure the binding affinity of inhibitors to Parvulins in a homogeneous format.

Materials:

-

Recombinant human Pin1

-

Fluorescently labeled tracer (e.g., a fluorescein-labeled peptide substrate or inhibitor)

-

Assay Buffer: e.g., HEPES buffer

-

Test compounds (unlabeled inhibitors)

-

Black, non-binding 384-well microplates

-

Microplate reader with fluorescence polarization capabilities (e.g., excitation at 485 nm and emission at 535 nm for fluorescein)

Protocol:

-

Determine the optimal concentrations of the fluorescent tracer and Pin1 through titration experiments to achieve a stable and significant polarization signal. The tracer concentration should ideally be below the Kd of its interaction with Pin1.

-

In a 384-well plate, add a fixed concentration of the fluorescent tracer and Pin1 to each well.

-

Add serial dilutions of the test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no Pin1 (minimum polarization).

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) of inhibitors to Parvulins.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human Pin1 (ligand)

-

Test compounds (analytes)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-P+)

-

Regeneration solution (if necessary, e.g., a low pH buffer)

Protocol:

-

Immobilize Pin1 onto the sensor chip surface via amine coupling or other suitable chemistry. A control flow cell should be prepared for reference subtraction.

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the different concentrations of the test compound over the sensor surface at a constant flow rate and monitor the binding response (association phase).

-

After the association phase, switch back to running buffer to monitor the dissociation of the compound from the immobilized Pin1 (dissociation phase).

-

If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

Synthesis of Parvulin Inhibitors

The synthesis of Parvulin inhibitors often involves standard organic chemistry techniques, with a significant focus on peptide synthesis and the generation of small molecule libraries.

General Scheme for Solid-Phase Peptide Synthesis of a Pin1 Inhibitor

This workflow outlines the synthesis of a peptide-based inhibitor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: Solid-Phase Peptide Synthesis Workflow.

A common protecting group used in peptide synthesis is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc anhydride).[5] This reagent reacts with the amine group of an amino acid to form a stable carbamate, which can be later removed under acidic conditions.[5]

Signaling Pathways and Inhibitor Classification

Understanding the cellular context in which Parvulins operate is crucial for inhibitor design. Pin1, in particular, is a key regulator of multiple signaling pathways implicated in cancer and neurodegeneration.

Pin1 Signaling in Cancer

Pin1 is overexpressed in many cancers and acts on several oncogenic pathways to promote tumorigenesis.[16]

Caption: Simplified Pin1 Signaling in Cancer.

Pin1 in Alzheimer's Disease

In contrast to its role in cancer, Pin1 is often downregulated in Alzheimer's disease, leading to the accumulation of pathological protein aggregates.[1]

Caption: Role of Pin1 in Alzheimer's Disease Pathology.

Classification of Parvulin Inhibitors

Parvulin inhibitors can be broadly classified based on their chemical nature and mechanism of action.

Caption: Classification of Parvulin Inhibitors.

Conclusion

The development of selective Parvulin inhibitors holds significant promise for the treatment of various diseases. This guide has provided a comprehensive overview of the current landscape, from the synthesis and evaluation of these compounds to their roles in key cellular pathways. The continued exploration of diverse chemical scaffolds and mechanisms of action, guided by robust experimental protocols, will be essential in translating the therapeutic potential of Parvulin inhibition into clinical reality.

References

- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Pin1 Inhibitors and their Potential as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. Structure and function of the human parvulins Pin1 and Par14/17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arts.units.it [arts.units.it]

- 13. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 14. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nicoyalife.com [nicoyalife.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to PPIase-Parvulin Inhibitor Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of inhibitors targeting the PPIase-Parvulin family of enzymes, with a focus on Pin1 and Par14. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate research and drug development in this area.

Introduction to Parvulin PPIases

Peptidyl-prolyl cis/trans isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds in proteins, a rate-limiting step in protein folding and conformational regulation. The Parvulin family is a distinct class of PPIases, with the most studied human members being Pin1, Par14 (encoded by the PIN4 gene), and its splice variant Par17.[1] These enzymes play crucial roles in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene regulation.[2] Dysregulation of Parvulin activity has been implicated in various diseases, most notably cancer and Alzheimer's disease, making them attractive targets for therapeutic intervention.[2][3]

Mechanisms of Action of Parvulin Inhibitors

Parvulin inhibitors can be broadly categorized based on their mechanism of action:

-

Covalent Irreversible Inhibitors: These compounds form a stable, covalent bond with the enzyme, leading to its permanent inactivation. A prime example is Juglone , a natural naphthoquinone that covalently modifies critical cysteine residues within the active site of Pin1.[4][5] This irreversible binding leads to a loss of catalytic activity.[4]

-

Reversible Competitive Inhibitors: These inhibitors bind non-covalently to the active site of the enzyme, competing with the natural substrate. Their binding is reversible, and their inhibitory effect can be overcome by increasing the substrate concentration. PiB (1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-benzo[lmn][5][6]phenanthroline-2,7-diacetic acid, 2,7-diethyl ester) is a known competitive inhibitor of Pin1.[7][8]

-

Inhibitors Promoting Degradation: Some inhibitors, upon binding to the parvulin, can induce a conformational change that targets the enzyme for degradation through the ubiquitin-proteasome system. All-trans retinoic acid (ATRA) has been shown to bind to the active site of Pin1, leading to its subsequent degradation.[1][9][10]

Quantitative Data for Parvulin Inhibitors

The following table summarizes the inhibitory potency of various compounds against Pin1 and Par14. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is the inhibition constant, a measure of the inhibitor's binding affinity.

| Inhibitor | Target(s) | IC50 (µM) | Ki (nM) | Mechanism of Action | Reference(s) |

| Juglone | Pin1, Par14 | 2 - 7 | 55.9 | Covalent, Irreversible | [4][11] |

| PiB | Pin1, Par14 | 1.5 (Pin1) | - | Competitive, Reversible | [7] |

| ATRA | Pin1 | - | 820 | Promotes Degradation | [9][12] |

| KPT-6566 | Pin1 | 0.64 | 625.2 | Covalent | [13][14] |

| BJP-06-005-3 | Pin1 | 0.048 | 48 | Covalent | [15] |

| D-PEPTIDE | Pin1 | - | 20.4 | Peptide-based, High-affinity binding | [16] |

| L-PEPTIDE | Pin1 | - | 507 | Peptide-based, High-affinity binding | [16] |

| VS1 | Pin1 | 6.4 | - | - | [17] |

| VS2 | Pin1 | 29.3 | - | - | [17] |

Note: "-" indicates data not available in the cited sources. The relationship between IC50 and Ki is dependent on experimental conditions.[18]

Experimental Protocols

Chymotrypsin-Coupled PPIase Activity Assay

This spectrophotometric assay is a standard method for measuring the catalytic activity of PPIases. It relies on the cis-trans isomer-specific cleavage of a chromogenic peptide substrate by chymotrypsin.

Principle: The substrate, typically N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations at the Ala-Pro bond. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected by its absorbance at 390 nm. A PPIase will accelerate the conversion of the cis isomer to the trans isomer, leading to an increased rate of p-nitroaniline release.

Materials:

-

Purified Parvulin enzyme (e.g., recombinant human Pin1)

-

α-Chymotrypsin

-

Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Test inhibitor compounds

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

-

Prepare a stock solution of the substrate in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Prepare serial dilutions of the test inhibitor compounds.

-

In a 96-well plate, add the assay buffer, the Parvulin enzyme, and the test inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 10°C).[19]

-

Initiate the reaction by adding a solution of α-chymotrypsin and the peptide substrate.

-

Immediately begin monitoring the increase in absorbance at 390 nm over time using a spectrophotometer.

-

The rate of the reaction is determined from the initial linear phase of the absorbance curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

The fluorescence polarization assay is a high-throughput screening method to identify compounds that bind to a target protein.

Principle: A small fluorescently labeled ligand (tracer) that binds to the Parvulin enzyme will have a high fluorescence polarization value because its rotation in solution is slow when bound to the much larger protein. When an unlabeled inhibitor compound competes with the tracer for binding to the enzyme, the tracer is displaced, tumbles more rapidly in solution, and thus exhibits a lower fluorescence polarization value.

Materials:

-

Purified Parvulin enzyme (e.g., recombinant human Pin1)

-

Fluorescently labeled tracer peptide that binds to the Parvulin (e.g., a phosphopeptide with a fluorescent tag)

-

Assay Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Test inhibitor compounds

-

Black, low-volume 384-well microplates

-

A microplate reader with fluorescence polarization capabilities

Procedure:

-

Determine the optimal concentration of the fluorescent tracer and the Parvulin enzyme by performing a saturation binding experiment.

-

Prepare serial dilutions of the test inhibitor compounds in assay buffer.

-

In a 384-well plate, add the Parvulin enzyme and the test inhibitor at various concentrations.

-

Add the fluorescent tracer to all wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the percentage of inhibition based on the decrease in polarization signal in the presence of the inhibitor compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Parvulins and a general workflow for inhibitor screening.

Caption: Pin1-mediated regulation of protein ubiquitination and degradation.

Caption: Par14 regulation of Androgen Receptor signaling in prostate cancer.

Caption: General workflow for Parvulin inhibitor screening and characterization.

Conclusion

The study of PPIase-Parvulin inhibitors is a rapidly evolving field with significant therapeutic potential. This guide provides a foundational understanding of the mechanisms of action of these inhibitors, methods for their characterization, and their impact on key cellular signaling pathways. A thorough understanding of these aspects is crucial for the rational design and development of novel and specific Parvulin-targeted therapies for a range of human diseases. Further research is warranted to identify more potent and selective inhibitors and to fully elucidate the complex roles of Parvulins in health and disease.

References

- 1. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. mdpi.com [mdpi.com]

- 4. Juglone | Antibacterial | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 5. thomassci.com [thomassci.com]

- 6. pure.nihon-u.ac.jp [pure.nihon-u.ac.jp]

- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correction: Peptidyl Prolyl Isomerase PIN1 Directly Binds to and Stabilizes Hypoxia-Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Initial Characterization of Novel Parvulin Inhibitors

For Immediate Release

[City, State] – November 10, 2025 – In the relentless pursuit of more effective cancer treatments, a new class of therapeutic agents targeting the Parvulin family of enzymes is emerging as a promising frontier. This technical guide provides an in-depth overview of the initial characterization of novel Parvulin inhibitor compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanism of action, and preclinical evaluation.

The Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases), particularly Pin1, plays a pivotal role in regulating the conformation and function of a multitude of proteins involved in cell growth, division, and survival.[1][2] In many cancers, Pin1 is overexpressed, leading to the activation of oncogenic pathways and the suppression of tumor-suppressing mechanisms.[3][4] This makes Pin1 a compelling target for therapeutic intervention. This whitepaper details the characterization of several recently identified Parvulin inhibitors, including HWH8-33, HWH8-36, and various oligopeptidic compounds, which have demonstrated significant potential in preclinical studies.

Newly Identified Parvulin Inhibitor Compounds: A Quantitative Overview

Recent high-throughput screening and rational drug design efforts have led to the discovery of several promising Parvulin inhibitors. The following tables summarize the in vitro and in vivo efficacy of these novel compounds.

| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | Cell Line(s) | Reference |

| HWH8-33 | Pin1 | PPIase Inhibition | Not Reported | 0.15 - 32.32 | CHO, HeLa, and others | [5] |

| HWH8-36 | Pin1 | PPIase Inhibition | Not Reported | 0.15 - 32.32 | CHO, HeLa, and others | [5] |

| 5k | Pin1 | Direct Binding | Not Reported | Not Reported | Not Applicable | [1] |

| R8-5k | Pin1 | Cell Viability | Not Reported | Not Reported | Cancer cell lines | [1] |

| BJP-06–005-3 | Pin1 | PPIase Inhibition | 48 (apparent Ki) | Not Reported | Not Applicable | [6] |

| SN0021307 | Pin1 | Molecular Docking | Not Reported | Not Reported | Not Applicable | [7] |

| SN0449787 | Pin1 | Molecular Docking | Not Reported | Not Reported | Not Applicable | [7] |

| SN0079231 | Pin1 | Molecular Docking | Not Reported | Not Reported | Not Applicable | [7] |

Table 1: In Vitro Characterization of Novel Parvulin Inhibitors. This table summarizes the biochemical and cellular potency of recently identified Parvulin inhibitors.

| Compound | Animal Model | Tumor Type | Administration Route | Dosage | Tumor Growth Inhibition | Reference |

| HWH8-33 | Xenograft Mice | Not Specified | Oral | Not Specified | Significant | [8] |

Table 2: In Vivo Efficacy of Novel Parvulin Inhibitors. This table highlights the preclinical in vivo activity of promising Parvulin inhibitor candidates.

Core Experimental Protocols for Inhibitor Characterization

The initial characterization of new Parvulin inhibitors involves a battery of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Pin1 Enzymatic Assay (Chymotrypsin-Coupled)

This assay spectrophotometrically measures the isomerase activity of Pin1.

-

Principle: Pin1 isomerizes the substrate Suc-Ala-pSer-Pro-Phe-pNA from the cis to the trans conformation. Only the trans isomer can be cleaved by chymotrypsin, releasing p-nitroaniline, which can be detected at 390 nm.

-

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), the peptide substrate, and chymotrypsin.

-

Add purified Pin1 enzyme to the reaction mixture.

-

In separate wells, pre-incubate Pin1 with varying concentrations of the inhibitor compound.

-

Initiate the reaction by adding the Pin1 or Pin1-inhibitor complex to the substrate mixture.

-

Measure the increase in absorbance at 390 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the inhibitory activity (IC50 or Ki values).[6]

-

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding affinity of inhibitors to Pin1.

-

Principle: A fluorescently labeled peptide that binds to Pin1 will have a higher polarization value compared to the free peptide. Inhibitors that compete for the same binding site will displace the fluorescent peptide, resulting in a decrease in polarization.

-

Protocol:

-

Prepare a solution containing a fluorescently labeled Pin1-binding peptide and purified Pin1 protein in a suitable buffer.

-

Add varying concentrations of the inhibitor compound to the wells of a microplate.

-

Add the Pin1-peptide complex to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarization filters.

-

Calculate the IC50 value from the competition binding curve.[9][10]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the inhibitor-protein interaction.

-

Principle: The binding of an inhibitor to Pin1 will either release or absorb heat. ITC measures these heat changes as the inhibitor is titrated into a solution containing the protein.

-

Protocol:

-

Prepare solutions of the purified Pin1 protein and the inhibitor compound in the same buffer.

-

Load the Pin1 solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.

-

Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14]

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the inhibitor compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15][16]

-

Western Blot Analysis

Western blotting is used to investigate the effect of inhibitors on the expression levels of Pin1 and its downstream target proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.[17]

-

Protocol:

-

Treat cancer cells with the inhibitor compound for a specified time.

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Pin1 or a downstream target (e.g., Cyclin D1, c-Myc).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[18]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the inhibitors on cell cycle progression.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).[19][20]

-

Protocol:

-

Treat cancer cells with the inhibitor compound for a desired time period.

-

Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[21][22]

-

In Vivo Xenograft Mouse Model

Xenograft models are used to evaluate the anti-tumor efficacy of the inhibitor compounds in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor compound, and tumor growth is monitored over time.[6][23]

-

Protocol:

-

Inject human cancer cells subcutaneously into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer the inhibitor compound or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor volume at regular intervals using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[24]

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of Parvulin inhibitors and the experimental processes for their characterization, the following diagrams have been generated using Graphviz.

Caption: Simplified Pin1 signaling pathway in cancer and the point of intervention for Parvulin inhibitors.

Caption: General experimental workflow for the initial characterization of new Parvulin inhibitor compounds.

Future Directions and Clinical Outlook

The discovery of potent and selective Parvulin inhibitors like HWH8-33 and cell-penetrating peptides represents a significant advancement in the field of cancer therapeutics. While these compounds are still in the early stages of preclinical development, they hold immense promise for the treatment of a wide range of malignancies. To date, no specific Parvulin inhibitors have been reported to have entered clinical trials, highlighting the novelty and importance of continued research in this area. Future work will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, evaluating their efficacy in a broader range of cancer models, and ultimately translating these promising findings into clinical applications.

References

- 1. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecules targeting Pin1 as potent anticancer drugs [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 7. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. MTT Cell Viability Assay [bio-protocol.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. bio-rad.com [bio-rad.com]

- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Nature's Checkpoints: A Technical Guide to Identifying Natural Product Inhibitors of Parvulin Enzymes

For Researchers, Scientists, and Drug Development Professionals

The parvulin family of peptidyl-prolyl isomerases (PPIases), particularly Pin1, has emerged as a critical regulator in a multitude of cellular processes. Its dysregulation is intimately linked to the pathogenesis of severe diseases, including cancer and Alzheimer's disease. This central role has positioned parvulin inhibitors as a promising new class of therapeutic agents. Nature, with its vast chemical diversity, presents a rich and largely untapped resource for the discovery of novel parvulin inhibitors. This technical guide provides an in-depth overview of the natural product sources of parvulin inhibitors, the experimental methodologies for their identification and characterization, and the key signaling pathways they modulate.

Natural Product Inhibitors of Parvulin Enzymes

A growing number of natural products from diverse origins, including plants, fungi, and marine organisms, have been identified as inhibitors of parvulin enzymes, with a primary focus on Pin1. These compounds exhibit a range of inhibitory potencies and mechanisms of action.

| Natural Product | Natural Source(s) | Target Parvulin | Inhibition Constant | Reference(s) |

| Juglone | Black walnut (Juglans nigra) | Pin1, E. coli parvulin, yeast Ess1/Ptf1 | Irreversible inhibitor; k_inact ~1.5 x 10⁻³ s⁻¹ for human Pin1 | [1][2] |

| All-trans Retinoic Acid (ATRA) | Metabolite of Vitamin A | Pin1 | K_i = 0.82 µM | [3] |

| Epigallocatechin Gallate (EGCG) | Green tea (Camellia sinensis) | Pin1 | Binds to both WW and PPIase domains | [3] |

| 6,7,4'-Trihydroxyisoflavone | Soy isoflavone metabolite | Pin1 | Selective and specific binding | [4] |

| 974-B (a phlorotannin) | Seaweed (Ecklonia kurome) | Pin1 | Identified via high-throughput screening | [5] |

| DHF (a flavonoid) | Plants | CYP1A (as a proxy for flavonoid activity) | IC₅₀ = 0.81 µM (against CYP1A) | [4] |

| AF-39 (a prenylated flavonol derivative) | Semi-synthesized from kaempferol | Pin1 | IC₅₀ = 1.008 µM | [4] |

Table 1: Summary of Natural Product Inhibitors of Parvulin Enzymes. This table summarizes key natural product inhibitors, their sources, primary parvulin targets, and reported inhibition constants.

Key Signaling Pathways Modulated by Parvulin Inhibitors

Parvulin inhibitors exert their therapeutic potential by modulating critical signaling pathways that are hijacked in disease states. The following diagrams, rendered in DOT language, illustrate the central role of Pin1 in cancer and Alzheimer's disease, highlighting potential points of intervention for natural product inhibitors.

Pin1 Signaling in Cancer Progression

Pin1 is overexpressed in many human cancers and acts as a fulcrum, amplifying oncogenic signals. It regulates the stability and activity of numerous proteins involved in cell cycle progression, proliferation, and survival.

References

- 1. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of prolyl isomerase pin1 in pathogenesis of diseases and remedy for the diseases from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput screen for inhibitors of the prolyl isomerase, Pin1, identifies a seaweed polyphenol that reduces adipose cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Screening for Potential PPIase-Parvulin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies employed in the discovery of novel inhibitors targeting the Parvulin family of Peptidyl-prolyl cis-trans isomerases (PPIases). The Parvulin family, particularly Pin1, is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[1][2] In silico screening offers a time- and cost-effective approach to identify and optimize potential drug candidates before their synthesis and experimental validation.

The Parvulin Family: A Primer

Parvulins are a class of PPIases that catalyze the cis-trans isomerization of proline peptide bonds, a crucial step in the folding and function of many proteins.[1] A prominent member, Pin1, is a key regulator in various cellular signaling pathways, including cell cycle progression and phosphorylation-dependent signaling.[1][2][3][4][5] Its overexpression is linked to several cancers, while its dysregulation is associated with Alzheimer's disease.[1][2] The human genome also encodes for Par14 and Par17, two other parvulin species whose functions are still being elucidated but are also considered potential therapeutic targets.[2]

Quantitative Data on Parvulin Inhibitors

A critical aspect of drug discovery is the quantitative assessment of inhibitor potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to evaluate the efficacy of a compound. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, providing a more direct measure of binding affinity.[6][7]

Below is a summary of reported IC50 and Ki values for known Parvulin inhibitors. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration.[6][7]

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| KPT-6566 | Pin1 | 640 | 625.2 | [8] |

| PPIase-Parvulin inhibitor (compound B) | Pin1 | 1500 | - | [8] |

| This compound (compound B) | Par14 | 1000 | - | [8] |

| PIN1 degrader-1 (Compound 158H9) | Pin1 | 21.5 | - | [8] |

| BJP-06-005-3 | Pin1 | 48 | - | [4] |

| D-peptide | Pin1 | ~3000 | - | [1] |

| Juglone | Parvulins | - | - | [9] |

| All-trans retinoic acid (ATRA) | Pin1 | - | - | [4] |

| Arsenic trioxide (ATO) | Pin1 | - | - | [4] |

| (S)-2 | Pin1 | - | - | [4] |

In Silico Screening Workflow

The computational pipeline for identifying novel Parvulin inhibitors typically involves a hierarchical approach, starting with a broad screen of large compound libraries and progressively narrowing down to a few promising candidates for experimental validation.

Experimental Protocol: Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target.[10][11][12]

Objective: To identify potential hit compounds against a Parvulin family member (e.g., Pin1) from a large chemical library.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D structure of the target Parvulin protein from the Protein Data Bank (PDB). For human Pin1, a suitable entry is 1PIN.[13]

-

Prepare the protein for docking using software like AutoDockTools.[14][15] This typically involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Kollman charges).

-

Saving the prepared structure in the PDBQT file format.

-

-

-

Ligand Library Preparation:

-

Acquire a library of small molecules in a suitable format (e.g., SDF or MOL2) from databases like ZINC or commercial vendors.

-

Use a tool like Open Babel or LigPrep to:

-

Convert ligands to the PDBQT format.

-

Generate 3D coordinates.

-

Assign appropriate protonation states at physiological pH.

-

Enumerate possible tautomers and stereoisomers.

-

-

-

Molecular Docking:

-

Define the binding site on the Parvulin receptor. This is often centered on the known active site or a druggable pocket identified from the crystal structure.

-

Use a docking program like AutoDock Vina to dock each ligand from the prepared library into the defined binding site.[7]

-

The docking algorithm will predict the binding pose and estimate the binding affinity (docking score) for each ligand.

-

-

Hit Selection and Filtering:

-

Rank the ligands based on their docking scores.

-

Visually inspect the binding poses of the top-ranked compounds to ensure they form reasonable interactions with key residues in the binding site.

-

Apply filters based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to remove compounds with undesirable physicochemical characteristics.

-

Select a diverse set of promising candidates for further analysis.

-

Experimental Protocol: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15]

Objective: To predict the binding mode and affinity of a specific ligand (e.g., Juglone) to a Parvulin protein (e.g., Pin1).

Methodology:

-

Input File Preparation:

-

Prepare the Pin1 receptor and the Juglone ligand as PDBQT files as described in the virtual screening protocol.

-

-

Grid Box Definition:

-

Using AutoDockTools, define a grid box that encompasses the active site of Pin1. The center and dimensions of the box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Configuration File:

-

Create a configuration file (e.g., config.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

-

-

Running AutoDock Vina:

-

Execute AutoDock Vina from the command line, providing the configuration file as input:

-

-

Analysis of Results:

-

The output PDBQT file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.

-

The log file will contain the binding affinity values (in kcal/mol) for each predicted pose.

-

Visualize the docked poses using software like PyMOL or Chimera to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.[16][17][18][19][20]

Objective: To assess the stability of a Parvulin-inhibitor complex and to calculate the binding free energy.

Methodology:

-

System Preparation:

-

Start with the docked complex of the Parvulin protein and the inhibitor.

-

Use a program like GROMACS' pdb2gmx to generate the protein topology based on a chosen force field (e.g., CHARMM36).

-

Generate the ligand topology and parameters using a tool like the CGenFF server.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) around the complex.

-

Solvate the system with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation. This is typically done using the steepest descent algorithm.

-

-

Equilibration:

-

Conduct a two-phase equilibration process:

-

NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

-

-

Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax without disturbing the complex.

-

-

Production MD Run:

-

Remove the position restraints and run the production MD simulation for a desired length of time (e.g., 100 ns).

-

Save the trajectory and energy data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Visualize the trajectory to observe the dynamic interactions between the protein and the ligand.

-

Parvulin Signaling Pathways

Pin1 plays a crucial role in several signaling pathways that are often dysregulated in cancer. Understanding these pathways is essential for elucidating the mechanism of action of Pin1 inhibitors.

Pin1 in the NOTCH Signaling Pathway

The NOTCH pathway is a highly conserved signaling cascade involved in cell fate determination. Pin1 has been shown to potentiate NOTCH signaling at multiple levels.[21]

Pin1 in the Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Pin1 can amplify the signal transduction through this pathway.[21][22]

Pin1 in the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Pin1 promotes the stability and nuclear accumulation of β-catenin, a key effector of this pathway.[23][24][25][26]

Experimental Validation

While in silico methods are powerful tools for identifying potential inhibitors, experimental validation is a crucial step to confirm their biological activity. Promising candidates from virtual screening should be synthesized or purchased and tested in a series of in vitro and cell-based assays.

Key Experimental Validation Steps:

-

Enzyme Inhibition Assays: Direct measurement of the inhibitor's effect on the enzymatic activity of the target Parvulin protein. This allows for the determination of IC50 and Ki values.

-

Cell-based Assays: Evaluation of the inhibitor's effect on cellular processes regulated by Parvulins, such as cell proliferation, apoptosis, and cell cycle progression.

-

Target Engagement Assays: Confirmation that the inhibitor binds to the target Parvulin protein within a cellular context.

-

Selectivity Profiling: Testing the inhibitor against other PPIases and a panel of kinases to assess its specificity.

Conclusion

The in silico screening approaches outlined in this guide provide a robust framework for the discovery of novel PPIase-Parvulin inhibitors. By integrating computational methods such as virtual screening, molecular docking, and molecular dynamics simulations with experimental validation, researchers can accelerate the identification and optimization of lead compounds with therapeutic potential against a range of diseases. The continued development of computational tools and a deeper understanding of Parvulin biology will undoubtedly pave the way for the next generation of targeted therapies.

References

- 1. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective inactivation of parvulin-like peptidyl-prolyl cis/trans isomerases by juglone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel Tubulin Inhibitors via Structure-Based Hierarchical Virtual Screening | Semantic Scholar [semanticscholar.org]

- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. google.com [google.com]

- 16. GROMACS Tutorials [mdtutorials.com]

- 17. youtube.com [youtube.com]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. m.youtube.com [m.youtube.com]

- 20. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 23. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

The Pivotal Role of Parvulins in Protein Folding and Misfolding Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases) represents a class of molecular chaperones crucial for the proper folding and function of a multitude of proteins. These enzymes catalyze the cis/trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding and conformational change. In humans, the Parvulin family includes the well-studied Pin1 and the less characterized Par14 and Par17 isoforms. Their involvement extends beyond general protein folding to the regulation of key cellular processes, including cell cycle progression, signal transduction, and gene expression.[1] Consequently, dysfunction of Parvulin activity has been increasingly implicated in the pathogenesis of various protein misfolding diseases, most notably neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. This technical guide provides an in-depth exploration of the role of Parvulins in protein folding and their association with misfolding diseases, offering valuable insights for researchers and professionals in drug development.

Parvulin Structure and Catalytic Mechanism

Human Parvulins are small, modular proteins. Pin1, the most extensively studied member, consists of an N-terminal WW domain and a C-terminal PPIase domain.[2] The WW domain is responsible for recognizing and binding to specific phosphorylated serine or threonine residues followed by a proline (pSer/Thr-Pro motifs), providing substrate specificity.[2] The PPIase domain then catalyzes the cis/trans isomerization of the target prolyl bond. This isomerization can act as a molecular switch, altering the substrate's conformation and thereby modulating its activity, stability, or interaction with other proteins.[3]

Par14 and its N-terminally extended isoform, Par17, also possess a C-terminal PPIase domain but lack the WW domain.[4] Instead, they have a basic N-terminal region that is thought to be involved in DNA binding and nuclear localization.[5] The substrate specificity of Par14/17 is less defined than that of Pin1 but they are known to play roles in ribosome biogenesis and cell cycle control.[1][5]

Quantitative Data on Parvulin Activity and Interactions

The catalytic efficiency of Parvulins varies depending on the specific isoform and the substrate. Understanding these quantitative parameters is critical for elucidating their biological roles and for the development of targeted therapeutics.

| Parvulin Isoform | Substrate | kcat/KM (M⁻¹s⁻¹) | Method | Reference |

| Parvulin (general) | succinyl-Ala-Leu-Pro-Phe-4-nitroanilide | 1.1 x 10⁷ | Spectrophotometry | [6] |

| Parvulin (general) | Ribonuclease T1 variant | 30,000 | Protein Folding Assay | [6] |

| Par14 | Ala-Pro peptide | 6.4 x 10³ | Not Specified | [7] |

| Par14 PPIase domain | Gln-Pro peptide | 5.7 x 10³ | Not Specified | [7] |

| Par14 PPIase domain | Arg-Pro peptide | 5.7 x 10³ | Not Specified | [7] |

| Par14 PPIase domain | Lys-Pro peptide | 3.7 x 10³ | Not Specified | [7] |

Note: While direct binding affinity (Kd) values for Parvulin with key disease-related proteins like Tau and Amyloid Precursor Protein (APP) are challenging to obtain due to weak and transient interactions, studies have qualitatively confirmed these interactions through methods like surface plasmon resonance.[1]

Role of Parvulin in Protein Misfolding Diseases

The dysregulation of Parvulin function, particularly Pin1, is a significant factor in the pathology of several neurodegenerative diseases.

Alzheimer's Disease

In the context of Alzheimer's disease (AD), Pin1 plays a dual protective role by acting on two key pathological proteins: Tau and Amyloid Precursor Protein (APP).

-

Tau Pathophysiology: Hyperphosphorylated Tau is the primary component of neurofibrillary tangles (NFTs), a hallmark of AD. Pin1 binds to phosphorylated Tau at the pSer/Thr-Pro motifs, specifically at the pThr231-Pro site.[7][8] This binding and subsequent isomerization from the pathogenic cis conformation to the physiological trans conformation facilitates the dephosphorylation of Tau by protein phosphatase 2A (PP2A).[9] The restoration of a less phosphorylated state allows Tau to regain its normal function of binding to and stabilizing microtubules.[10] When Pin1 function is compromised, the accumulation of the pathogenic cis p-Tau isoform is favored, leading to Tau aggregation and NFT formation.[7]

-

APP Processing: Pin1 also regulates the processing of APP. It binds to the phosphorylated Thr668-Pro motif in the APP intracellular domain.[11] This interaction promotes the non-amyloidogenic processing of APP by α-secretase, which precludes the formation of the neurotoxic amyloid-β (Aβ) peptide.[11] In the absence of sufficient Pin1 activity, APP is more likely to be processed via the amyloidogenic pathway by β- and γ-secretases, leading to increased Aβ production and the formation of amyloid plaques.[8]

Parkinson's Disease

While the role of Parvulins in Parkinson's disease (PD) is less established than in AD, emerging evidence suggests a potential link. Proteomic studies of the substantia nigra, the brain region most affected in PD, have revealed alterations in protein networks related to protein folding and degradation, processes in which Parvulins are intimately involved.[12][13] Further research is needed to elucidate the specific interactions and quantitative changes in Parvulin expression and activity in the context of PD pathology.

Signaling Pathways Involving Parvulin

Parvulins are key regulators in several signaling pathways that are critical for neuronal health and survival. Their dysfunction can contribute to the neurodegenerative cascade.

Experimental Protocols

Detailed methodologies are essential for the accurate study of Parvulin function. The following are outlines for key experimental procedures.

Chymotrypsin-Coupled PPIase Activity Assay

This assay measures the cis/trans isomerase activity of Parvulins using a chromogenic peptide substrate.

Principle: The substrate, typically N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, exists in both cis and trans conformations. α-chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected spectrophotometrically at 390 nm. Parvulin accelerates the conversion of the cis isomer to the trans isomer, leading to an increased rate of p-nitroaniline release.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.8, 100 mM NaCl.

-

α-Chymotrypsin Stock Solution: 10 mg/mL in 1 mM HCl. Store at -20°C.

-

Substrate Stock Solution: 10 mg/mL in DMSO. Store at -20°C.

-

Parvulin Solution: Prepare a series of dilutions of purified Parvulin in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 80 µL of assay buffer.

-

Add 10 µL of the Parvulin dilution (or assay buffer for the uncatalyzed reaction).

-

Add 5 µL of the α-chymotrypsin stock solution.

-

Incubate the plate at the desired temperature (e.g., 10°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 5 µL of the substrate stock solution to each well.

-

Immediately measure the absorbance at 390 nm at regular intervals (e.g., every 15 seconds) for 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

The initial rate of the reaction is determined from the linear portion of the curve.

-

The catalytic efficiency (kcat/KM) can be calculated by analyzing the rates at different substrate concentrations.[14]

-

Co-Immunoprecipitation (Co-IP) of Pin1 and Tau from Brain Tissue

This technique is used to demonstrate the in vivo interaction between Pin1 and Tau.

Principle: An antibody specific to a "bait" protein (e.g., Pin1) is used to pull down the protein from a cell or tissue lysate. If another protein (the "prey," e.g., Tau) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.

Detailed Protocol:

-

Brain Tissue Lysis:

-

Homogenize frozen brain tissue (e.g., hippocampus) in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).[15]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (lysate).

-

-

Pre-clearing the Lysate:

-

Add Protein A/G agarose beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody against the bait protein (e.g., anti-Pin1) to the pre-cleared lysate.

-

Incubate with gentle rotation overnight at 4°C.

-

Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the bait (Pin1) and prey (Tau) proteins.[6]

-

NMR Titration for Parvulin-Substrate Interaction

NMR spectroscopy can be used to map the binding interface and determine the dissociation constant (Kd) of the interaction between Parvulin and a substrate peptide.

Principle: The binding of a ligand (substrate peptide) to a protein (Parvulin) causes changes in the chemical environment of the amino acid residues at the binding interface. These changes can be observed as chemical shift perturbations (CSPs) in 2D ¹H-¹⁵N HSQC NMR spectra. By titrating the protein with increasing concentrations of the ligand and monitoring the CSPs, the binding affinity can be determined.

Detailed Protocol:

-

Sample Preparation:

-

Express and purify ¹⁵N-labeled Parvulin.

-